4-(1H-benzo[d]imidazol-2-yl)morpholine belongs to the class of benzimidazole derivatives, which are characterized by a fused benzene and imidazole ring. Benzimidazoles are recognized for their diverse pharmacological properties, including antiviral, antitumor, antihypertensive, and antimicrobial activities. The inclusion of morpholine in its structure enhances its potential as a pharmacophore, making it relevant in drug discovery and development .
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine can be achieved through several methods:
The molecular structure of 4-(1H-benzo[d]imidazol-2-yl)morpholine features:
The molecular formula is C₁₁H₁₃N₃O, and its molecular weight is approximately 201.25 g/mol. The structural integrity can be confirmed through various spectroscopic methods such as NMR and mass spectrometry, revealing characteristic peaks that correspond to different functional groups within the molecule .
4-(1H-benzo[d]imidazol-2-yl)morpholine can participate in various chemical reactions:
The mechanism of action for compounds like 4-(1H-benzo[d]imidazol-2-yl)morpholine often involves:
The physical and chemical properties of 4-(1H-benzo[d]imidazol-2-yl)morpholine include:
These properties are essential for understanding how the compound behaves under different conditions and its potential efficacy as a therapeutic agent .
4-(1H-benzo[d]imidazol-2-yl)morpholine has several scientific applications:
The compound is systematically named as 4-(1H-1,3-benzodiazol-2-yl)morpholine according to IUPAC conventions. Its molecular formula is C₁₁H₁₂N₃O, corresponding to a molecular weight of 202.24 g/mol. This structure integrates a planar benzimidazole heterocycle (comprising fused benzene and imidazole rings) linked via a C-N bond to the morpholine moiety, which adopts a chair conformation. The morpholine ring (tetrahydro-1,4-oxazine) contributes significant polarity and hydrogen-bonding capacity due to its tertiary amine and ether oxygen functionalities. Key identifiers include:
Table 1: Molecular Identifiers
Property | Value | |
---|---|---|
Canonical SMILES | C1COCCN1C2=NC3=CC=CC=C3N2 | |
InChI Key | UFFBMTHBGFORBH-UHFFFAOYSA-N | |
Exact Mass | 202.0980 Da | |
Monoisotopic Mass | 202.0980 Da | |
Topological Polar Surface Area | 41.6 Ų | [1] [6] [8] |
Single-crystal X-ray diffraction studies reveal that 4-(1H-benzo[d]imidazol-2-yl)morpholine crystallizes in the monoclinic space group P21/n with unit cell parameters a = 10.15 Å, b = 8.98 Å, c = 22.14 Å, and β = 99.9°. The asymmetric unit contains one molecule, with the benzimidazole and morpholine rings oriented at a dihedral angle of 85.7°, indicating near-perpendicularity. This orthogonal arrangement minimizes steric repulsion and facilitates intermolecular interactions.
The crystal packing is stabilized by N-H···N hydrogen bonds (N2-H2N···N3; 2.89 Å, 158°) and weaker C-H···N contacts (C5-H5···N4; 3.32 Å, 145°), forming centrosymmetric dimers. Additionally, π-π stacking between benzimidazole rings (interplanar distance: 3.48 Å) contributes to layered supramolecular architecture. Solvates (e.g., THF, pyridine) exhibit expanded unit cells (487.52 ų for THF solvate), where solvent molecules occupy cavities via H-bonds with the amino group. [2] [10]
Table 2: Hydrogen Bonding Geometry
D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠D-H···A (°) | |
---|---|---|---|---|---|
N2-H2N···N3 | 0.88 | 2.02 | 2.89 | 158 | |
C5-H5···N4 | 0.95 | 2.45 | 3.32 | 145 | [2] |
¹H-NMR (400 MHz, DMSO-d6) displays resonances attributable to both ring systems:
¹³C-NMR confirms assignments:
FT-IR spectra exhibit key vibrational modes:
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 228.1 [M+H]⁺. Major fragments include:
DFT studies (B3LYP/6-311G(d,p)) optimize the geometry, revealing bond lengths and angles congruent with X-ray data:
MEP plots identify nucleophilic/electrophilic regions:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: